Ethyl 5-fluoro-2-hydroxybenzoate
Overview
Description
Ethyl 5-fluoro-2-hydroxybenzoate is a chemical compound that is part of a broader class of substances known for their potential applications in pharmaceuticals and as intermediates in organic synthesis. While the specific compound Ethyl 5-fluoro-2-hydroxybenzoate is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the characteristics of Ethyl 5-fluoro-2-hydroxybenzoate.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of Fluoroglycofen-ethyl from m-hydroxybenzoic acid and 3,4-dichloro-benzotrifluoride involves salification, etherification, nitration, and condensation, with a high total yield and purity . Similarly, Methyl 2-amino-5-fluorobenzoate is synthesized from 3-fluorobenzoic acid through nitrification, esterification, and hydronation, with an optimal synthesis route yielding a high purity product . These methods could potentially be adapted for the synthesis of Ethyl 5-fluoro-2-hydroxybenzoate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds is often confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was confirmed by X-ray crystal structure determination . Similarly, the structure of key intermediates in the synthesis of fluoroquinolone antibiotics was studied using X-ray diffraction and NMR spectroscopy . These techniques could be employed to determine the molecular structure of Ethyl 5-fluoro-2-hydroxybenzoate and confirm its purity and identity.
Chemical Reactions Analysis
The reactivity of compounds with similar functional groups can provide insights into the chemical reactions of Ethyl 5-fluoro-2-hydroxybenzoate. For instance, the activation chemistry of 2-ethyl-7-hydroxybenzisoxazolium fluoroborate in peptide synthesis reveals how esters can react with amines as their 2-oxyanion conjugate bases . This information could be relevant when considering the reactivity of Ethyl 5-fluoro-2-hydroxybenzoate in the presence of amines or other nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for its handling and application. The synthesis of Ethyl p-hydroxybenzoate by esterification using nanosolid superacid as a catalyst indicates that the reaction conditions can significantly affect the yield and purity of the product . The properties of Ethyl 5-fluoro-2-hydroxybenzoate, such as solubility, melting point, and stability, would likely be influenced by its functional groups and could be predicted based on the behavior of structurally similar compounds.
Scientific Research Applications
Antitumor Activity
Ethyl 5-fluoro-2-hydroxybenzoate and its derivatives have been investigated for their potential antitumor activities. A study by Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil, demonstrating inhibitory effects against certain cancer cell lines, such as liver cancer BEL-7402, suggesting its potential in cancer treatment strategies (Xiong et al., 2009).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-fluoro-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKHMRMAZCHHDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382492 | |
Record name | ethyl 5-fluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-fluoro-2-hydroxybenzoate | |
CAS RN |
443-12-9 | |
Record name | ethyl 5-fluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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